2,6-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
2,6-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-3-6-11(2)13(10)15-9-12-7-4-8-14-12/h3,5-6,12,14-15H,4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCWUCKPEYNDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of 2,6-Dimethylaniline with Pyrrolidin-2-ylmethyl Halides
Overview:
The most common synthetic route involves the nucleophilic substitution of 2,6-dimethylaniline with a pyrrolidin-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions. This reaction forms the secondary amine linkage between the aniline nitrogen and the pyrrolidine moiety.
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the aniline and activate it for nucleophilic attack.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity and solubility.
- Temperature: Elevated temperatures (60–80°C) to overcome steric hindrance from the 2,6-dimethyl groups.
- Purification: Column chromatography using ethyl acetate/hexane gradients to isolate the pure product.
- Straightforward and well-established method.
- Allows control over mono-alkylation, avoiding over-alkylation.
- Steric hindrance due to the 2,6-dimethyl substituents can reduce reaction efficiency.
- Requires careful control of reaction parameters to maximize yield.
Reductive Amination Using 2,6-Dimethylaniline and Pyrrolidin-2-ylmethyl Aldehyde or Ketone Precursors
Overview:
An alternative and efficient approach is the reductive amination of 2,6-dimethylaniline with a pyrrolidin-2-ylmethyl aldehyde or ketone. This method forms an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.
Catalysts and Reducing Agents:
- Palladium on carbon (Pd/C) catalyst facilitates hydrogenation.
- Ammonium formate serves as an in situ hydrogen donor, enabling mild reaction conditions.
- Solvent: Aqueous 2-propanol (isopropanol) provides a benign reaction medium.
- Room temperature operation is possible, enhancing safety and energy efficiency.
- The reaction proceeds smoothly with excellent selectivity for mono-alkylation.
- Avoids isolation of imine intermediates.
- Economical and environmentally benign alternative to classical alkylation.
- High yields with minimal by-products.
Reference Example:
A similar reductive amination method was successfully applied for N-alkylation of 2,6-diethyl aniline derivatives, suggesting applicability to 2,6-dimethylaniline substrates with pyrrolidin-2-ylmethyl aldehydes.
Industrial Scale Production Considerations
- Large-scale reactors mix 2,6-dimethylaniline and pyrrolidin-2-ylmethyl halides or aldehydes under controlled temperature and pressure.
- Continuous monitoring of reaction parameters ensures optimal yield and purity.
- Post-reaction purification often involves crystallization or chromatographic techniques.
- Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized for cost-effectiveness and environmental compliance.
- Use of heterogeneous catalysts like Pd/C facilitates catalyst recovery and reuse.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| N-Alkylation with Pyrrolidin-2-ylmethyl Halide | 2,6-Dimethylaniline, Pyrrolidin-2-ylmethyl halide, NaH or K₂CO₃ | DMF, 60–80°C | Well-established, controllable | Steric hindrance, requires heat |
| Reductive Amination | 2,6-Dimethylaniline, Pyrrolidin-2-ylmethyl aldehyde, Pd/C, Ammonium formate | Aqueous 2-propanol, room temp. | Mild, high yield, eco-friendly | Requires aldehyde precursor |
| Industrial Scale Synthesis | Same as above, scaled quantities | Controlled temp & pressure | Efficient, scalable | Process optimization needed |
Chemical Reaction Analysis Relevant to Preparation
- Oxidation and Reduction: While the target compound is typically synthesized via alkylation or reductive amination, it can undergo further chemical transformations such as oxidation to nitroso or nitro derivatives and reduction to amine derivatives using agents like KMnO4, CrO3, LiAlH4, and NaBH4.
- Substitution Reactions: The methyl groups and pyrrolidin-2-ylmethyl moiety can be substituted under specific conditions, but such modifications are generally downstream of the initial preparation.
Characterization of Prepared Compound
- NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern and purity.
- X-Ray Crystallography: Resolves stereochemistry and coordination geometry, especially in metal complexes derived from the compound.
- FT-IR Spectroscopy: Identifies characteristic N–H and C–N stretching vibrations (e.g., ~3350 cm⁻¹ for N–H).
- Mass Spectrometry: Confirms molecular weight (204.31 g/mol) and molecular formula (C₁₃H₂₀N₂).
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methyl groups and the pyrrolidin-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amine derivatives .
Scientific Research Applications
2,6-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Steric and Electronic Effects :
- The 2,6-dimethyl groups in the target compound provide moderate steric hindrance, balancing reactivity and coordination capability. In contrast, 2,6-diisopropyl analogs (e.g., ) exhibit greater bulk, which may limit substrate accessibility in catalytic processes .
- Pyrrolidine vs. Pyridine : The flexible pyrrolidine moiety in the target compound allows adaptable metal coordination, whereas pyridine-based imine ligands () enforce rigid geometries due to π-conjugation .
Chirality: The (S)-configured pyrrolidine in the target compound enables enantioselective applications, unlike achiral analogs such as 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline .
Coordination Chemistry and Metal Complexation
- Palladium Complexes :
The target compound forms a Pd(II) complex with bond lengths of Zn–N: 2.071–2.078 Å and Zn–Cl: 2.197–2.214 Å , adopting a distorted tetrahedral geometry . Comparatively, the pyridinylmethylene-aniline ligand () coordinates Zn(II) with similar Zn–N distances but forms 1D chain structures via C–H⋯Cl interactions . - Steric Influence on Catalysis :
Bulky substituents, as in the naphthylethyl analog (), reduce catalytic efficiency in amination reactions due to steric clashes, whereas the target compound’s balanced steric profile enhances versatility .
Physicochemical Properties
- Solubility: The phenoxypropyl derivative () likely exhibits higher hydrophilicity due to its ether linkage, contrasting with the hydrophobic pyrrolidine and dimethyl groups in the target compound .
- Thermal Stability : Imine-containing analogs (e.g., ) may display lower thermal stability compared to amine-linked structures due to hydrolytic sensitivity .
Biological Activity
2,6-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is a chemical compound characterized by its unique structure, which includes a dimethyl-substituted aniline moiety linked to a pyrrolidine ring. Its molecular formula is C13H20N2, with a molecular weight of approximately 204.31 g/mol. This compound exhibits significant polar characteristics due to the presence of both the aniline and pyrrolidine functional groups, contributing to its solubility in various solvents and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound primarily revolves around its binding affinity to various receptors and enzymes. The combination of the dimethyl group and the pyrrolidine ring enhances its ability to interact with biological targets, potentially modulating their activity. Understanding these interactions is crucial for exploring therapeutic applications and predicting pharmacological effects.
The compound's mechanism of action can be attributed to its structural properties that allow it to engage with specific biological targets. Notably, studies have indicated that similar compounds can exhibit neuroprotective effects, anti-inflammatory properties, and inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
- Neuroprotective Effects : Research has shown that compounds structurally related to this compound can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. For example, certain derivatives have demonstrated the ability to inhibit amyloid-beta aggregation and reduce reactive oxygen species (ROS) production in neuronal cell models .
- Cholinesterase Inhibition : A detailed structure–activity relationship (SAR) study indicated that compounds with similar piperidine structures exhibited potent cholinesterase inhibition. This property is vital for developing treatments for cognitive disorders .
- Toxicological Studies : Toxicological assessments have been conducted on related aniline derivatives, revealing potential acute oral toxicity and metabolic pathways leading to significant absorption in biological systems. For instance, studies on 2,6-dimethylaniline (a related compound) showed rapid absorption and metabolism in animal models .
Data Table: Biological Activity Comparison
| Compound | Binding Affinity | Neuroprotective Activity | Cholinesterase Inhibition | Toxicity Level |
|---|---|---|---|---|
| This compound | Moderate | Yes | Moderate | Low |
| Related Aniline Derivative | High | Yes | High | Moderate |
| Piperidine-Based Compound | High | Yes | Very High | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline, and how can steric hindrance be mitigated during synthesis?
- Methodology : The compound is typically synthesized via alkylation of 2,6-dimethylaniline with a pyrrolidin-2-ylmethyl halide under basic conditions (e.g., NaH or K₂CO₃). Steric hindrance from the dimethyl and pyrrolidine groups can reduce reaction efficiency. To address this, optimized protocols suggest using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance nucleophilic substitution . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. How can the structural and stereochemical properties of this compound be characterized?
- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry and coordination geometry. For example, Pd(II) complexes of structurally analogous ligands (e.g., 2,6-diisopropyl-N-(pyrrolidin-2-ylmethyl)aniline) reveal square-planar coordination with Pd–N bond lengths of 2.04–2.07 Å and deviations of ≤0.09 Å from planarity . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions and purity.
- FT-IR : To identify N–H and C–N stretching frequencies (e.g., 3350 cm⁻¹ for N–H) .
Q. What preliminary biological activities have been reported for this compound or its analogs?
- Methodology : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are used to evaluate interactions with targets like proteases or kinases. Analogs such as 4-bromo-N-(pyrrolidin-2-ylmethyl)aniline dioxalate show activity in receptor binding studies, suggesting potential for structure-activity relationship (SAR) exploration .
Advanced Research Questions
Q. How does steric and electronic modulation of the pyrrolidine ring influence catalytic performance in asymmetric synthesis?
- Methodology : Chiral derivatives of this compound (e.g., (S)-N-(pyrrolidin-2-ylmethyl)aniline) are used as ligands in asymmetric catalysis. Computational studies (DFT) can model steric effects (e.g., %VBur values) and electronic parameters (HOMO/LUMO gaps). For example, Pd(II) complexes with these ligands achieve enantiomeric excess (e.e.) >90% in C–N cross-coupling reactions, attributed to the rigid pyrrolidine backbone and optimized π-π interactions .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodology : Comparative SAR analysis is critical. For instance:
- Substituent Effects : Bromine at the 4-position (as in 4-bromo analogs) enhances electrophilicity, increasing enzyme inhibition potency compared to methyl groups .
- Solvent Interactions : Thermodynamic studies (e.g., ΔG of solvation) in binary solvent systems (e.g., water/DMSO) can explain discrepancies in solubility-driven activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model binding modes. For example, docking into the active site of cytochrome P450 enzymes reveals favorable hydrogen bonding with pyrrolidine N–H and hydrophobic interactions with dimethyl groups. Validation via in vitro IC₅₀ assays (e.g., microsomal stability tests) is essential .
Q. What crystallographic challenges arise in resolving high-Z metal complexes of this ligand?
- Methodology : Heavy atoms (e.g., Pd, Pt) in coordination complexes cause absorption errors. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) with multi-scan absorption corrections (SADABS) improves refinement. For example, the title Pd(II) complex required ψ-scan corrections to achieve R₁ = 0.038 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
